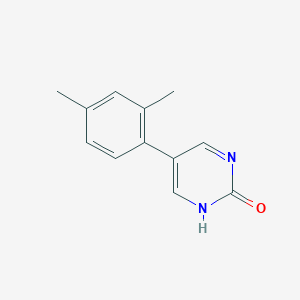
5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid (also known as 5-F-2-MPA or 5-F-2-MPA-95%) is a fluorinated aromatic acid compound widely used in scientific research. It is a white, crystalline solid with a melting point of 202-203 °C. 5-F-2-MPA-95% is a widely used reagent for the synthesis of various compounds, such as fluorinated derivatives of drugs and other compounds. It is also used in biochemical and physiological studies, and has been used in various laboratory experiments.
Applications De Recherche Scientifique
5-F-2-MPA-95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as fluorinated derivatives of drugs and other compounds. It is also used in biochemical and physiological studies, and has been used in various laboratory experiments. In addition, 5-F-2-MPA-95% has been used in the synthesis of a variety of fluorinated compounds.
Mécanisme D'action
The mechanism of action of 5-F-2-MPA-95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-F-2-MPA-95% is believed to interact with certain proteins, such as G-protein coupled receptors, which are involved in signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-2-MPA-95% are not well understood. However, it is thought that 5-F-2-MPA-95% may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-F-2-MPA-95% is believed to interact with certain proteins, such as G-protein coupled receptors, which are involved in signal transduction.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-F-2-MPA-95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, 5-F-2-MPA-95% is not very stable and can decompose over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-F-2-MPA-95%. It could be used in the synthesis of a variety of fluorinated compounds, such as fluorinated derivatives of drugs and other compounds. In addition, it could be used in biochemical and physiological studies to investigate the mechanism of action and biochemical and physiological effects of 5-F-2-MPA-95%. Furthermore, it could be used in the development of new drugs and other compounds that utilize the inhibitory effects of 5-F-2-MPA-95%. Finally, it could be used in the development of new laboratory experiments that utilize the low cost and availability of 5-F-2-MPA-95%.
Méthodes De Synthèse
5-F-2-MPA-95% is synthesized from the reaction of 5-fluoro-2-methoxyphenol with benzoic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and is usually carried out at a temperature of around 80-90 °C. The reaction results in the formation of 5-F-2-MPA-95%, which is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
5-fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-5-3-9(16)6-11(13)10-4-2-8(15)7-12(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFXFNIQZTSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680826 |
Source


|
| Record name | 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid | |
CAS RN |
1216217-13-8 |
Source


|
| Record name | 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














